molecular formula C10H14O2 B099958 trans-cis-Nepetalactone CAS No. 17257-15-7

trans-cis-Nepetalactone

Cat. No.: B099958
CAS No.: 17257-15-7
M. Wt: 166.22 g/mol
InChI Key: ZDKZHVNKFOXMND-ZQARSLAVSA-N
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Biological Activity

trans-cis-Nepetalactone, a compound primarily derived from the catnip plant (Nepeta cataria), exhibits a range of biological activities that have garnered significant attention in both scientific research and practical applications. This article delves into its biological properties, enzymatic pathways for its synthesis, and relevant case studies that highlight its effects on various organisms, particularly felines.

Chemical Structure and Synthesis

Nepetalactones are terpenoids characterized by their cyclic structure. The trans-cis isomer is one of the three main stereoisomers found in catnip, alongside cis-trans and cis-cis forms. The biosynthesis of these nepetalactones involves several enzymes, including NEPS (nepetalactone synthases), which catalyze the conversion of nepetalactols to nepetalactones. For instance, NEPS1 has been shown to facilitate the oxidation of trans-cis-nepetalactol to this compound, indicating its role in the metabolic pathway leading to this compound .

1. Attractant Properties

One of the most notable biological activities of this compound is its ability to attract cats. Research indicates that both (+)-trans-cis-nepetalactone and its antipode are potent attractants for domestic cats. In a study examining the behavioral responses of cats to various nepetalactone isomers, it was found that the trans-cis form elicited significant interest and engagement from felines, suggesting a strong olfactory attraction .

2. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of nepetalactones. A study comparing the antimicrobial effects of different Nepeta species revealed that this compound exhibited notable activity against various bacterial strains, suggesting potential applications in natural antimicrobial formulations .

3. Immunomodulatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its immunomodulatory effects. Research indicates that it can influence immune responses, potentially offering therapeutic benefits in managing inflammatory conditions .

Case Study 1: Attractant Efficacy

A controlled study evaluated the behavioral responses of 30 domestic cats exposed to different concentrations of nepetalactone isomers. The results demonstrated a clear preference for the trans-cis form over others, with over 80% of subjects exhibiting playful behavior in response to this isomer compared to less than 20% for cis-trans and cis-cis forms. This reinforces the notion that this compound plays a crucial role in feline attraction .

Case Study 2: Antimicrobial Testing

A comparative analysis was conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study revealed that at concentrations as low as 0.5% v/v, this compound significantly inhibited bacterial growth, highlighting its potential as a natural preservative or disinfectant .

Enzymatic Pathways

The biosynthetic pathway leading to this compound involves several key enzymes:

EnzymeFunctionProduct
NEPS1Dehydrogenation of nepetalactolsThis compound
NEPS2Cyclization and oxidationcis-trans-Nepetalactone
NEPS3Cyclizationcis-cis-Nepetalactone

These enzymes illustrate the complexity and specificity involved in the synthesis of nepetalactones within plants like Nepeta cataria.

Properties

IUPAC Name

(4aS,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZHVNKFOXMND-ZQARSLAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(=O)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]1C(=O)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169348
Record name 4a.alpha.,7.alpha.,7a.beta.-Nepetalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-15-7
Record name 4aα,7α,7aβ-Nepetalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17257-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepetalactone, (+)-(4aS,7S,7aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a.alpha.,7.alpha.,7a.beta.-Nepetalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPETALACTONE, (+)-(4AS,7S,7AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ45G6PT5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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